molecular formula C₂₀H₁₈D₁₀N₄O B1161587 trans-Dihydro Lisuride-d10

trans-Dihydro Lisuride-d10

Cat. No.: B1161587
M. Wt: 350.52
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Dihydro Lisuride-d10 is a deuterated derivative of the ergoline compound Lisuride, a known dopamine receptor agonist used clinically for Parkinson’s disease and migraine prophylaxis . The "trans-dihydro" designation indicates stereospecific reduction of double bonds in the ergoline scaffold, likely altering receptor binding kinetics and metabolic stability. The incorporation of ten deuterium atoms (d10) at specific positions enhances its utility as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic studies, reducing metabolic degradation rates compared to non-deuterated analogs .

Properties

Molecular Formula

C₂₀H₁₈D₁₀N₄O

Molecular Weight

350.52

Synonyms

N,N-Diethyl-N’-[(8α)-6-methylergolin-8-yl]urea-d10;  (+)-(5R,8S,10R)-Terguride-d10;  (+)-Terguride-d10;  (5R,8S,10R)-Terguride-d10;  6-Methyl-8α-(diethylcarbamoylamino)ergoline-d10;  9,10α-Dihydrolisuride-d10;  N,N-Diethyl-N’-(D-6-methyl-10α-isoergolin-8-y

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ergoline Derivatives

Lisuride and its analogs share a tetracyclic ergoline backbone. Key comparisons include:

Compound Key Structural Features Receptor Affinity Metabolic Stability
trans-Dihydro Lisuride-d10 trans-dihydroxy configuration; ten deuterium atoms High D2, 5-HT1A/2B affinity (inferred) Enhanced via deuteration
Lisuride Non-deuterated; cis/trans diol variants D2, 5-HT1A/2B agonist Shorter half-life (~2–3 hours)
Methylergotamine Ergotamine derivative with methyl group α-adrenergic, serotonin receptor Moderate hepatic metabolism
Cabergoline Long-acting ergoline with ethyl group Prolonged D2 agonism Extended half-life (~65 hours)

Key Findings :

  • The trans-dihydro configuration in this compound may improve selectivity for serotonin receptors (5-HT2B) compared to cis-dihydro Lisuride, analogous to stereochemical effects observed in polycyclic aromatic hydrocarbon (PAH) diol epoxides .
  • Deuteration reduces first-pass metabolism, as seen in other deuterated drugs (e.g., Deutetrabenazine), extending its utility in tracer studies .
Isotopic Analogs

Deuterated neurochemicals in the same catalog as this compound (e.g., (S)-Modafinil-d10) share applications in quantifying drug concentrations in biological matrices. A comparison of isotopic labeling strategies:

Compound Deuterium Positions Primary Use
This compound Likely aliphatic positions Pharmacokinetic tracer
5-Methoxytryptamine-d4 α,α,β,β positions Serotonin receptor studies
Octopamine-13C2,15N 13C, 15N labels Neurotransmitter metabolism tracking

Key Insight :
Deuteration in this compound follows industry trends for minimizing isotopic exchange, ensuring metabolic stability during LC-MS/MS analysis .

Research Implications

This compound bridges medicinal chemistry and analytical pharmacology:

  • Therapeutic Development : Its deuteration informs design of longer-acting dopaminergic agents.
  • Toxicology: Stereochemical effects on receptor binding parallel PAH diol epoxides, where trans-configurations mitigate genotoxicity .

Q & A

Q. How should conflicting in vitro and in vivo efficacy data for this compound be interpreted and resolved?

  • Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. Assess protein binding differences (e.g., plasma vs. culture media) and tissue penetration using ex vivo assays. Validate with orthogonal methods like positron emission tomography (PET) imaging in live models .

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